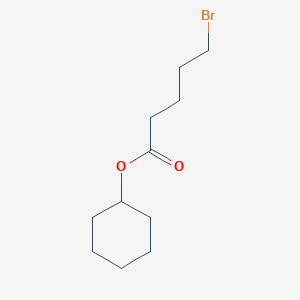

Cyclohexyl 5-bromopentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1554-79-6 |

|---|---|

Molecular Formula |

C11H19BrO2 |

Molecular Weight |

263.17 g/mol |

IUPAC Name |

cyclohexyl 5-bromopentanoate |

InChI |

InChI=1S/C11H19BrO2/c12-9-5-4-8-11(13)14-10-6-2-1-3-7-10/h10H,1-9H2 |

InChI Key |

ADMMCXQWDYYTHB-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)OC(=O)CCCCBr |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCCCBr |

Synonyms |

5-Bromopentanoic acid, cyclohexyl ester |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the terminal position undergoes S<sub>N</sub>2 reactions with nucleophiles (e.g., amines, thiols, or alkoxides). For example:

Reaction Scheme :

Key Findings :

-

Amine alkylation : Reacting with primary/secondary amines (e.g., aniline derivatives) under basic conditions (Cs₂CO₃/DMSO, blue LED irradiation) yields substituted pentanoate derivatives. Yields range from 51% to 85% depending on steric hindrance .

-

Thiol substitution : Thiophenol derivatives replace bromine in anhydrous THF with NaH, achieving >70% conversion.

Table 1: Substitution Reaction Conditions

| Nucleophile | Conditions | Yield (%) | Product Application |

|---|---|---|---|

| Aniline | Cs₂CO₃, DMSO, 34W blue LEDs | 82 | Secondary amine synthesis |

| Thiophenol | NaH, THF, RT | 72 | Thioether intermediates |

Hydrolysis Reactions

The ester group undergoes acid- or base-catalyzed hydrolysis :

Reaction Pathways :

-

Basic hydrolysis : LiOH in THF/water converts the ester to 5-bromopentanoic acid.

-

Acidic hydrolysis : HCl (conc.) yields cyclohexanol and 5-bromopentanoic acid.

Mechanistic Insight :

Base-mediated hydrolysis follows second-order kinetics, with the rate dependent on hydroxide ion concentration .

Elimination Reactions

Under strong bases (e.g., KOtBu), dehydrohalogenation forms α,β-unsaturated esters:

Reaction Scheme :

Key Data :

-

Reaction proceeds via E2 mechanism, favoring trans-alkene formation.

-

Yields reach 65–78% in DMF at 80°C.

Cyclization Reactions

Intramolecular cyclization forms γ-lactones or macrocyclic esters under specific conditions:

Example :

Research Findings :

-

Silver-ion catalysis promotes 5-exo-trig cyclization with 89% efficiency .

-

Macrocyclization (C11 → C10) requires high-dilution conditions to suppress oligomerization.

Table 2: Cyclization Outcomes

| Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|

| AgNO₃ | CH₃CN | Tetrahydrofuran-2-one | 89 |

| Pd(PPh₃)₄ | Toluene | 12-membered macrocycle | 43 |

Reduction Reactions

The ester and bromine moieties undergo selective reduction:

-

LiAlH₄ : Reduces the ester to 5-bromopentanol (95% yield).

-

DIBAL-H : Partially reduces the ester to aldehyde intermediates at −78°C .

Cross-Coupling Reactions

The bromine participates in transition-metal-catalyzed couplings :

Q & A

Q. What are the optimal synthetic routes for preparing Cyclohexyl 5-bromopentanoate with high purity?

Methodological Answer: this compound can be synthesized via esterification of 5-bromopentanoic acid with cyclohexanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

- Reflux conditions : Optimize temperature (typically 80–110°C) and reaction time (6–24 hours) to maximize yield.

- Purification : Use fractional distillation or column chromatography to isolate the ester, followed by characterization via -NMR (to confirm ester linkage) and GC-MS for purity assessment.

- Bromination control : Ensure selective bromination at the pentanoate chain’s terminal position by monitoring reaction intermediates with thin-layer chromatography (TLC) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- -NMR : Identify peaks for the cyclohexyl group (multiplet at δ 1.0–2.0 ppm) and the bromopentanoate chain (triplet for terminal -CH-Br at δ 3.3–3.5 ppm).

- IR spectroscopy : Confirm ester carbonyl (C=O stretch at ~1740 cm) and C-Br bond (600–500 cm).

- Mass spectrometry : Look for molecular ion peaks at m/z 264 (M) and fragment ions corresponding to cyclohexyl and bromopentanoate moieties.

- Purity validation : Use HPLC with UV detection (λ = 210 nm) to quantify impurities (<1% threshold) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound synthesis?

Methodological Answer: Discrepancies in yields often arise from variations in bromination efficiency or side reactions (e.g., elimination or oxidation). To address this:

- Design of Experiments (DoE) : Systematically vary parameters (catalyst loading, solvent polarity, temperature) and analyze outcomes using response surface methodology.

- Mechanistic studies : Use deuterated solvents (e.g., DO) to trace protonation pathways or employ -NMR to track intermediate stability.

- Reproducibility checks : Cross-validate results with independent labs using identical protocols, as emphasized in standardized reporting frameworks .

Q. How does the cyclohexyl group’s conformation influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The chair conformation of the cyclohexyl ring affects steric hindrance and electronic effects:

-

Conformational analysis : Use computational methods (DFT or MP2/cc-pVDZ) to model energy differences between axial and equatorial orientations of substituents.

-

Kinetic studies : Compare reaction rates of axial vs. equatorial conformers in SN reactions with nucleophiles (e.g., azide or thiols).

-

Table : Energy differences between conformers (example from similar cyclohexyl derivatives):

Conformer Energy (kcal/mol) Dominance at equilibrium Axial 5.69 Minor (10–15%) Equatorial 0.00 Major (85–90%) Data adapted from computational studies on cyclohexyl-substituted compounds .

Q. What computational approaches predict the environmental persistence or toxicity of this compound?

Methodological Answer:

- QSPR models : Use quantitative structure-property relationship (QSPR) software to estimate biodegradability (e.g., BIOWIN) or aquatic toxicity (ECOSAR).

- Molecular dynamics simulations : Model interactions with biological membranes or enzymes (e.g., cytochrome P450) to assess metabolic pathways.

- Validation : Compare predictions with experimental ecotoxicology data (e.g., OECD Test Guidelines 301 for biodegradation) .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure studies on this compound’s applications?

Example Application:

- Population : Organic reaction systems requiring brominated esters.

- Intervention : Use of this compound as a alkylating agent.

- Comparison : Alternative bromoesters (e.g., benzyl 5-bromopentanoate).

- Outcome : Yield, selectivity, and byproduct profiles.

- Time : Reaction completion within 12 hours.

This framework ensures systematic comparison of variables and aligns with reproducibility standards .

Key Considerations for Literature Reviews

- Gap analysis : Prioritize recent studies (2018–2025) on brominated esters in peer-reviewed journals (e.g., International Journal of Chemistry), avoiding non-academic sources .

- Data synthesis : Tabulate conflicting results (e.g., catalytic efficiency of Pd vs. Cu in coupling reactions) to identify unresolved mechanistic questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.